2-Chloro-p-phenylenediamine dihydrochloride
CAS No.: 615-46-3
Cat. No.: VC2472794
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 615-46-3 |
|---|---|
| Molecular Formula | C6H8Cl2N2 |
| Molecular Weight | 179.04 g/mol |
| IUPAC Name | 2-chlorobenzene-1,4-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H7ClN2.2ClH/c7-5-3-4(8)1-2-6(5)9;;/h1-3H,8-9H2;2*1H |
| Standard InChI Key | DUARBEGXKPFDPX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)Cl)N.Cl.Cl |
| Canonical SMILES | C1=CC(=C(C=C1N)Cl)N.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
2-Chloro-p-phenylenediamine dihydrochloride is an aromatic diamine compound with a chlorine substituent. Its parent compound is 2-chloro-1,4-diaminobenzene, and the dihydrochloride form consists of this base with two hydrogen chloride molecules . The compound has a molecular weight of 215.5 g/mol and contains three chlorine atoms in its molecular structure .
Molecular Structure and Formula
The molecular formula of 2-Chloro-p-phenylenediamine dihydrochloride is C6H9Cl3N2, representing the parent diamine and two hydrochloride groups . The structure consists of a benzene ring with two amino groups in the para position (positions 1 and 4) and a chlorine atom at position 2 . This arrangement creates a unique electronic distribution that influences the compound's chemical reactivity and properties.
Chemical Identifiers
The compound is registered under various identification systems to facilitate tracking and regulatory compliance. The following table summarizes the primary identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 615-46-3 |
| PubChem CID | 11997 |
| Parent Compound CID | 11998 |
| European Community (EC) Number | 210-427-6 |
| UNII | MJG61MCR0H |
| DSSTox Substance ID | DTXSID9060651 |
| InChIKey | GJCLKJLIKKFYAW-UHFFFAOYSA-N |
Table 1: Chemical identifiers for 2-Chloro-p-phenylenediamine dihydrochloride
Nomenclature and Synonyms
IUPAC Nomenclature
According to the standardized naming conventions, the IUPAC name for this compound is 2-chlorobenzene-1,4-diamine;dihydrochloride . This systematic name precisely identifies the molecular structure and composition of the compound.
Common Synonyms
The compound is known by several synonyms that are used in scientific literature, regulatory documents, and commercial contexts:
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2-Chloro-p-phenylenediamine dihydrochloride
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2-chlorobenzene-1,4-diamine dihydrochloride
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p-Phenylenediamine, 2-chloro-, dihydrochloride
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1,4-Benzenediamine, 2-chloro-, dihydrochloride
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2-Chlorobenzene-1,4-diammonium dichloride
These alternative names reflect different naming conventions and perspectives on the chemical structure, but all refer to the same chemical entity.
Physical and Chemical Properties
Physical Characteristics
2-Chloro-p-phenylenediamine dihydrochloride appears as a crystalline solid at standard temperature and pressure . While the search results don't provide specific details about color, odor, or melting point for the dihydrochloride salt, many aromatic amine salts typically present as off-white to light brown crystalline powders.
Chemical Reactivity and Stability
The compound contains reactive amine groups that can participate in various chemical transformations, including oxidation reactions, coupling reactions, and condensation with carbonyl compounds . The presence of the chlorine atom at position 2 influences the electron distribution in the aromatic ring, affecting the reactivity of the amine groups.
| Toxicity Endpoint | Species | Result | Classification |
|---|---|---|---|
| Acute oral toxicity LD50 | Rat | 729-1190 mg/kg bw | Schedule 6 |
| Skin irritation | Rabbit | Not irritating | N/A |
| Eye irritation | Rabbit | Slight-moderately irritating | Schedule 5 |
| Skin sensitization | Guinea pig | Strong sensitizer | Schedule 6 |
Table 2: Toxicological profile of 2-chloro-p-phenylenediamine
Structural Relationship to Other Compounds
Parent Compound and Related Derivatives
2-Chloro-p-phenylenediamine dihydrochloride is the dihydrochloride salt of 2-Chloro-p-phenylenediamine (CAS: 615-66-7) . The parent compound serves as the base structure, while the addition of hydrochloric acid creates the dihydrochloride salt, which often exhibits different solubility, stability, and handling characteristics compared to the free base.
Other related derivatives include 2-chloro-p-phenylenediamine sulfate (CAS: 6219-71-2), which has been assessed for toxicological properties alongside the parent compound . The toxicokinetics and systemic toxicity of these compounds are expected to be similar, despite potential differences in local effects .
Research and Analytical Considerations
Analytical Detection and Characterization
The compound can be identified and characterized using standard analytical techniques including:
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Mass spectrometry with its characteristic fragmentation pattern
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Infrared spectroscopy showing characteristic N-H and aromatic C-H stretching
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Nuclear magnetic resonance (NMR) spectroscopy revealing the aromatic proton patterns and amino group signals
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High-performance liquid chromatography (HPLC) for purity determination and quantification
Research Considerations
When working with 2-Chloro-p-phenylenediamine dihydrochloride, researchers should consider:
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The strong sensitization potential of the compound, necessitating appropriate personal protective equipment
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Potential cross-reactivity with other phenylenediamine derivatives
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The moderate acute toxicity profile requiring proper handling protocols
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Special disposal requirements for halogenated aromatic compounds
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